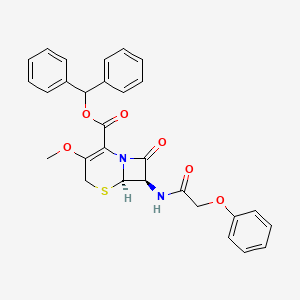
EINECS 259-267-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 259-267-9 is a complex organic compound that serves as an intermediate in the synthesis of oxacephem-derived beta-lactam antibiotics. These antibiotics are particularly effective against gram-positive bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 259-267-9 involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Bicyclic Core: The bicyclic core is formed through a series of cyclization reactions.
Introduction of Functional Groups: Various functional groups such as methoxy, oxo, and phenoxyacetamido are introduced through substitution reactions.
Final Coupling: The final step involves coupling the intermediate with diphenylmethyl ester under specific reaction conditions to obtain the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the cyclization and substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
EINECS 259-267-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
EINECS 259-267-9 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and beta-lactam antibiotics.
Biology: The compound is studied for its antibacterial properties and its effectiveness against gram-positive bacteria.
Medicine: It serves as an intermediate in the development of new antibiotics and other therapeutic agents.
Industry: The compound is used in the large-scale production of antibiotics and other pharmaceuticals.
Wirkmechanismus
The mechanism of action of EINECS 259-267-9 involves:
Inhibition of Bacterial Cell Wall Synthesis: The compound inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).
Disruption of Cell Wall Integrity: This leads to the disruption of cell wall integrity, causing bacterial cell lysis and death.
Molecular Targets: The primary molecular targets are the PBPs, which are essential for bacterial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- (6R-trans)-7-(Benzoylamino)-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester
Uniqueness
EINECS 259-267-9 is unique due to its specific functional groups and its effectiveness against gram-positive bacteria. Its structure allows for specific interactions with PBPs, making it a valuable intermediate in the synthesis of beta-lactam antibiotics.
Eigenschaften
CAS-Nummer |
54639-52-0 |
|---|---|
Molekularformel |
C29H26N2O6S |
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
benzhydryl (6R,7R)-3-methoxy-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C29H26N2O6S/c1-35-22-18-38-28-24(30-23(32)17-36-21-15-9-4-10-16-21)27(33)31(28)25(22)29(34)37-26(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24-,28-/m1/s1 |
InChI-Schlüssel |
QLVVZQVGFLLLLB-UFHPHHKVSA-N |
Isomerische SMILES |
COC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
COC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(3-aminopyridin-4-yl)amino]benzonitrile](/img/structure/B8635858.png)






![4-[(4-Methylphenyl)sulfanyl]benzene-1,2-diamine](/img/structure/B8635900.png)
![6-Bromo-2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8635924.png)

